9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)-
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Overview
Description
9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)- is an organoborane compound widely used in organic chemistry. This compound is known for its high regioselectivity and stereoselectivity in hydroboration reactions. It is a colorless solid that exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)- is typically prepared by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The reaction involves the hydroboration of 1,5-cyclooctadiene followed by thermal isomerization of the mixture of dialkylboranes at 65°C . The compound can also be prepared using borane-methyl sulfide in solvents other than tetrahydrofuran .
Industrial Production Methods: The industrial production of 9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)- involves similar synthetic routes but on a larger scale. The compound is commercially available as a solution in tetrahydrofuran and as a solid .
Chemical Reactions Analysis
Types of Reactions: 9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)- undergoes various types of reactions, including hydroboration, oxidation, and reduction. It is especially useful in Suzuki reactions due to its high regioselectivity .
Common Reagents and Conditions:
Hydroboration: Typically involves the use of borane or borane-methyl sulfide in ethereal solvents.
Reduction: It is a mild reagent for the reduction of carbonyl compounds, acid chlorides, and alkenes.
Major Products:
Scientific Research Applications
9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)- involves its high regioselectivity and stereoselectivity in hydroboration reactions. The compound adds to alkenes to form organoboranes, which can be further oxidized or reduced to form various functional groups . The steric demand of the compound greatly suppresses the formation of 2-substituted isomers compared to the use of borane .
Comparison with Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A similar organoborane compound used in hydroboration reactions.
Borane-tetrahydrofuran complex: Another hydroboration reagent but less regioselective compared to 9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)-.
Uniqueness: 9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)- is unique due to its high regioselectivity and stereoselectivity in hydroboration reactions. It is also less sensitive to oxygen and water compared to other dialkyl boranes .
Properties
CAS No. |
112741-05-6 |
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Molecular Formula |
C14H25B |
Molecular Weight |
204.16 g/mol |
IUPAC Name |
9-hex-5-enyl-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C14H25B/c1-2-3-4-5-12-15-13-8-6-9-14(15)11-7-10-13/h2,13-14H,1,3-12H2 |
InChI Key |
RWIBZYHNPBTTRN-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)CCCCC=C |
Origin of Product |
United States |
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